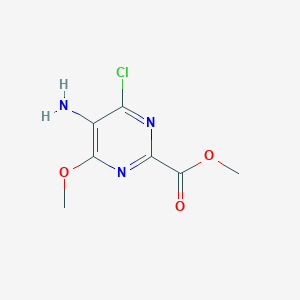
Methyl 5-amino-4-chloro-6-methoxypyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-4-chloro-6-methoxypyrimidine-2-carboxylate is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-4-chloro-6-methoxypyrimidine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the selective displacement of a chloride group at the 4-position by an amino group, followed by methoxylation at the 6-position . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-4-chloro-6-methoxypyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide for methoxylation and tert-butyl N-(3-aminophenyl) carbamate for amino substitution.
Oxidation/Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, methoxylation yields methoxy derivatives, while amino substitution results in amino derivatives .
Scientific Research Applications
Methyl 5-amino-4-chloro-6-methoxypyrimidine-2-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: It is employed in the synthesis of agrochemicals and materials science for developing new functional materials.
Mechanism of Action
The mechanism of action of methyl 5-amino-4-chloro-6-methoxypyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking natural substrates, thereby blocking the active site and preventing the enzyme’s normal function . Additionally, it can bind to receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate: Similar in structure but differs in the position of the amino and chloro groups.
2-Amino-4-chloro-6-methylpyrimidine: Contains a methyl group instead of a methoxy group.
Uniqueness: Methyl 5-amino-4-chloro-6-methoxypyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8ClN3O3 |
|---|---|
Molecular Weight |
217.61 g/mol |
IUPAC Name |
methyl 5-amino-4-chloro-6-methoxypyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H8ClN3O3/c1-13-6-3(9)4(8)10-5(11-6)7(12)14-2/h9H2,1-2H3 |
InChI Key |
NISOUGYKDBGHSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)C(=O)OC)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















